molecular formula C8H6ClNO5 B12844436 3-Chloro-2-methoxy-5-nitrobenzoic acid

3-Chloro-2-methoxy-5-nitrobenzoic acid

Cat. No.: B12844436
M. Wt: 231.59 g/mol
InChI Key: FZEVTPCZAKESII-UHFFFAOYSA-N
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Description

3-Chloro-2-methoxy-5-nitrobenzoic acid is an organic compound with the molecular formula C8H6ClNO5 It is a derivative of benzoic acid, featuring a chloro, methoxy, and nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-methoxy-5-nitrobenzoic acid typically involves the nitration of 3-chloro-2-methoxybenzoic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through recrystallization or other suitable methods to achieve the desired purity.

Types of Reactions:

    Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed:

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Benzoic Acids: From nucleophilic substitution reactions.

    Carboxylic Acids: From the oxidation of the methoxy group.

Scientific Research Applications

3-Chloro-2-methoxy-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-methoxy-5-nitrobenzoic acid depends on its interaction with specific molecular targets. For instance, the nitro group can participate in redox reactions, while the chloro and methoxy groups can influence the compound’s binding affinity to proteins or enzymes. The exact pathways and targets would vary based on the specific application and context of use.

Comparison with Similar Compounds

    3-Chloro-2-nitrobenzoic Acid: Lacks the methoxy group, which may affect its reactivity and applications.

    2-Chloro-5-nitrobenzoic Acid:

    5-Methoxy-2-nitrobenzoic Acid: Lacks the chloro group, which can influence its chemical properties and applications.

Uniqueness: 3-Chloro-2-methoxy-5-nitrobenzoic acid is unique due to the presence of all three functional groups (chloro, methoxy, and nitro) on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C8H6ClNO5

Molecular Weight

231.59 g/mol

IUPAC Name

3-chloro-2-methoxy-5-nitrobenzoic acid

InChI

InChI=1S/C8H6ClNO5/c1-15-7-5(8(11)12)2-4(10(13)14)3-6(7)9/h2-3H,1H3,(H,11,12)

InChI Key

FZEVTPCZAKESII-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Cl)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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